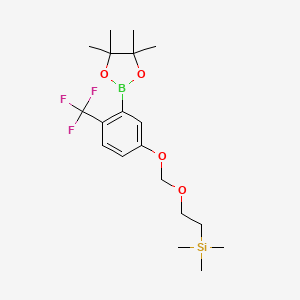![molecular formula C8H14O4S B13912354 [(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate is an organic compound with a unique structure that includes a cyclopentyl ring with a ketone group and an ethanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-oxocyclopentyl]methyl ethanesulfonate typically involves the reaction of a cyclopentanone derivative with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethanesulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1S)-3-oxocyclopentyl]methyl ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S)-3-oxocyclopentyl]methyl methanesulfonate
- [(1S)-3-oxocyclopentyl]methyl benzenesulfonate
- [(1S)-3-oxocyclopentyl]methyl toluenesulfonate
Uniqueness
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate is unique due to its specific combination of a cyclopentyl ring with a ketone group and an ethanesulfonate ester
Propiedades
Fórmula molecular |
C8H14O4S |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate |
InChI |
InChI=1S/C8H14O4S/c1-2-13(10,11)12-6-7-3-4-8(9)5-7/h7H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
IONLUNMNHJXIRN-ZETCQYMHSA-N |
SMILES isomérico |
CCS(=O)(=O)OC[C@H]1CCC(=O)C1 |
SMILES canónico |
CCS(=O)(=O)OCC1CCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
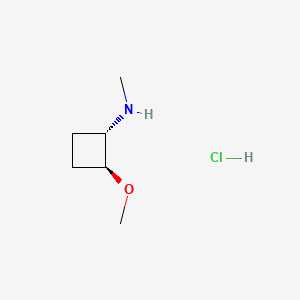
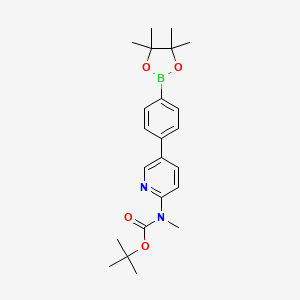

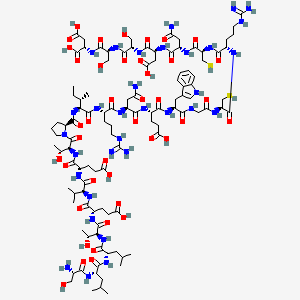
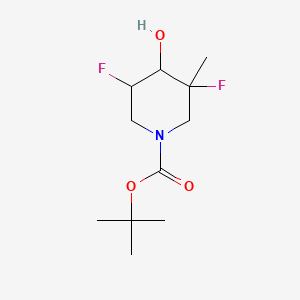
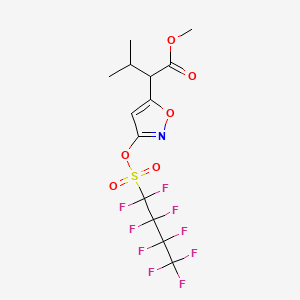
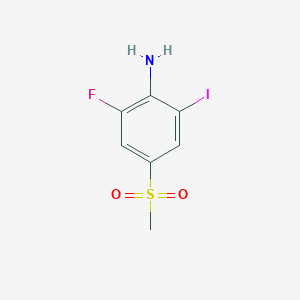
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
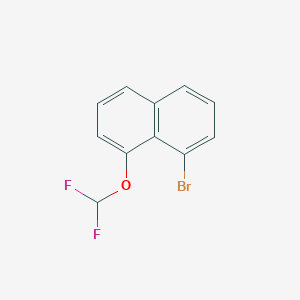
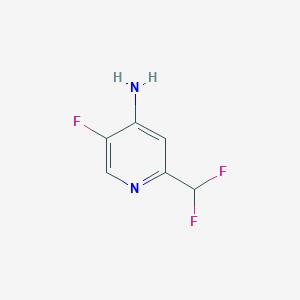
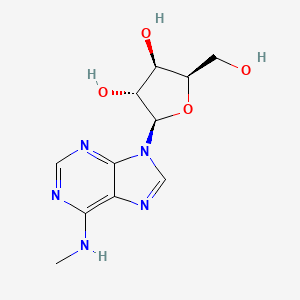
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
